alpha,alpha-Difluoro-1-naphthaleneacetic acid

Description

The exact mass of the compound alpha,alpha-Difluoro-1-naphthaleneacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha,alpha-Difluoro-1-naphthaleneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha,alpha-Difluoro-1-naphthaleneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2/c13-12(14,11(15)16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXILYIHFGBMXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73790-14-4 |

Source

|

| Record name | 2,2-difluoro-2-(naphthalen-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physicochemical properties of alpha,alpha-Difluoro-1-naphthaleneacetic acid

An In-Depth Technical Guide to the Physicochemical Properties of α,α-Difluoro-1-naphthaleneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive examination of α,α-difluoro-1-naphthaleneacetic acid, a fluorinated analog of the well-known auxin, 1-naphthaleneacetic acid (1-NAA). While specific experimental data for this difluorinated compound is not widely available, this document synthesizes foundational principles of physical organic chemistry and established analytical methodologies to provide a robust framework for its characterization. We will explore the anticipated effects of α,α-difluorination on key physicochemical parameters, detail validated experimental protocols for their determination, and discuss the implications of these properties within the context of drug discovery and development.

Introduction: The Strategic Advantage of Fluorine in Drug Design

The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. Fluorine's high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the C-F bond contribute to its unique effects.[2] In the case of α,α-difluoro-1-naphthaleneacetic acid, the introduction of two fluorine atoms at the alpha position of the carboxylic acid is expected to have profound consequences on its acidity, lipophilicity, metabolic stability, and conformational preferences.[3][4] Understanding these properties is critical for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

The Parent Compound: 1-Naphthaleneacetic Acid (1-NAA)

1-Naphthaleneacetic acid is a synthetic auxin, a class of plant hormones, and has been extensively studied.[5][6] It serves as an excellent reference point for understanding the impact of difluorination. Key properties of 1-NAA are well-documented and will be used as a baseline for comparison.[7][8][9]

Predicted and Comparative Physicochemical Properties

The introduction of the difluoromethyl group is anticipated to significantly alter the physicochemical properties of the 1-naphthaleneacetic acid scaffold. The following table summarizes the known properties of 1-NAA and the predicted changes for its difluorinated analog.

| Property | 1-Naphthaleneacetic Acid (1-NAA) | α,α-Difluoro-1-naphthaleneacetic Acid (Predicted) | Rationale for Predicted Change |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₈F₂O₂ | Substitution of two hydrogens with two fluorines. |

| Molecular Weight | 186.21 g/mol [10] | 222.18 g/mol | Addition of two fluorine atoms. |

| Melting Point (°C) | 134.5 - 135.5[7] | Likely Higher | Increased polarity and potential for altered crystal packing due to the C-F bonds. |

| pKa | ~4.24[5] | Significantly Lower (More Acidic) | The strong electron-withdrawing effect of the two fluorine atoms will stabilize the carboxylate anion, increasing the acidity.[2] |

| Solubility | Sparingly soluble in water (0.42 g/L at 20°C).[5] Soluble in organic solvents like ethanol, acetone, and chloroform.[7][11] | Likely higher aqueous solubility, especially for the ionized form. | The lower pKa will lead to a higher proportion of the more soluble carboxylate salt at physiological pH. The difluoromethyl group can also participate in hydrogen bonding. |

| LogP | ~2.7[12] | Potentially Similar or Slightly Higher | The increased lipophilicity of the CF₂ group may be offset by the increased acidity and potential for hydrogen bonding, making the overall change in LogP difficult to predict without experimental data. |

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of α,α-difluoro-1-naphthaleneacetic acid.

Determination of Melting Point

The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[13]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely grind a small amount of dry α,α-difluoro-1-naphthaleneacetic acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end of the tube on a hard surface.[14]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample rapidly to obtain an approximate melting point.

-

Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat slowly, at a rate of approximately 1-2°C per minute, starting from a temperature about 10°C below the approximate melting point.[14]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[15]

-

Replicate: Repeat the accurate determination at least twice to ensure reproducibility.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Aqueous Solubility

Solubility is a critical parameter that influences a drug's bioavailability. For a carboxylic acid, solubility is highly pH-dependent.

Methodology: pH-Dependent Solubility Profile

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 8).

-

Sample Addition: Add an excess amount of α,α-difluoro-1-naphthaleneacetic acid to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.

Diagram of Solubility Determination Workflow

Caption: Experimental workflow for determining the pH-dependent solubility of a compound.

Determination of pKa

The pKa is the pH at which a compound is 50% ionized. For an acidic drug, it governs the extent of ionization at different physiological pH values, which in turn affects absorption and distribution.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16]

-

Sample Preparation: Accurately weigh and dissolve a sample of α,α-difluoro-1-naphthaleneacetic acid in a suitable solvent, typically a co-solvent system like methanol/water if aqueous solubility is low, to a known concentration (e.g., 1 mM).[17][18]

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[17] Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[19]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.[20]

-

Replicate: Perform the titration in triplicate to ensure accuracy and precision.[17]

Diagram of pKa Determination by Potentiometric Titration

Caption: Logical flow for pKa determination using potentiometric titration.

Anticipated Spectral Properties

-

¹H NMR: The spectrum is expected to show complex aromatic signals for the naphthalene ring protons. The most informative signal would be the proton at the alpha-carbon, which would appear as a triplet due to coupling with the two adjacent fluorine atoms. Its chemical shift would be significantly downfield compared to the corresponding methylene protons in 1-NAA due to the deshielding effect of the fluorine atoms.

-

¹³C NMR: The carbon of the CF₂ group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms. The carboxylic acid carbon will also be observable.

-

¹⁹F NMR: This would be the most direct way to confirm the presence of the difluoromethyl group, showing a single signal (a doublet due to coupling with the alpha-proton).

-

IR Spectroscopy: The spectrum will be dominated by a strong C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹). C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely involve the loss of COOH and subsequent rearrangements of the naphthalene ring.

Conclusion and Implications for Drug Development

The physicochemical properties of α,α-difluoro-1-naphthaleneacetic acid, once experimentally determined, will provide critical insights for its potential development as a therapeutic agent. The anticipated increase in acidity due to difluorination could enhance aqueous solubility at physiological pH, potentially improving bioavailability.[2] Furthermore, the C-F bonds are expected to increase metabolic stability by blocking sites of oxidative metabolism.[1][3] The methodologies outlined in this guide provide a clear and robust pathway for the comprehensive characterization of this and other novel fluorinated compounds, enabling researchers to make data-driven decisions in the drug discovery and development process.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.

-

Nichols, L. (2021). How To Determine Melting Point Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2017). How to determine the solubility of organic compounds. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Google Patents. (n.d.). KR102111048B1 - A Novel Difluoroacetic Acid Derivatives Compound, and Composition Comprising the Same.

-

PubChem. (n.d.). 1-Naphthaleneacetic Acid. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

HeBei ChuangHai Biotechnology Co., Ltd. (2025). Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthaleneacetic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Naphthaleneacetic acid (CAS 86-87-3). Retrieved from [Link]

- Savić, J., et al. (2018). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Journal of the Serbian Chemical Society.

-

BOSS CHEMICAL. (n.d.). 1-Naphthaleneacetic acid CAS 86-87-3. Retrieved from [Link]

-

Waters. (n.d.). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]

-

Pharma Growth Hub. (2021). Measurement of pKa by Potentiometry. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthaleneacetic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-naphthaleneacetic acid acetic acid, 1-naphthyl. Retrieved from [Link]

-

SpectraBase. (n.d.). alpha-fluoro-1-naphthaleneacetic acid, sodium salt. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 1-naphthylacetic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-naphthaleneacetic acid. Retrieved from [Link]

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthaleneacetic acid. Retrieved from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 6. 1-naphthylacetic acid [sitem.herts.ac.uk]

- 7. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Naphthaleneacetic acid CAS 86-87-3 - Buy 1-Naphthaleneacetic acid, CAS 86-87-3, C12H10O2 Product on BOSS CHEMICAL [bosschemical.com]

- 10. toku-e.com [toku-e.com]

- 11. scent.vn [scent.vn]

- 12. 1-Naphthaleneacetic acid (CAS 86-87-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. athabascau.ca [athabascau.ca]

- 14. youtube.com [youtube.com]

- 15. byjus.com [byjus.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mechanism of Action of α,α-Difluoro-1-naphthaleneacetic Acid

A Note to the Reader: As a Senior Application Scientist, a crucial aspect of my role is to ensure the dissemination of accurate and verifiable scientific information. Following an exhaustive search of peer-reviewed literature, patent databases, and chemical repositories, it has become evident that there is a significant lack of publicly available research on the specific compound α,α-Difluoro-1-naphthaleneacetic acid . No substantial data was found regarding its synthesis, biological activity, or mechanism of action.

This guide, therefore, pivots to an in-depth analysis of its parent compound, α-Naphthaleneacetic Acid (NAA) . The introduction of difluoro groups at the alpha position of the acetic acid side chain would undoubtedly alter the compound's electronic properties, lipophilicity, and metabolic stability, likely leading to a distinct biological profile. However, without experimental data on the difluorinated analog, any discussion of its mechanism would be purely speculative.

The following sections will provide a comprehensive overview of the well-documented mechanisms of NAA. This information serves as a foundational reference for researchers and drug development professionals, offering insights into the potential, though unconfirmed, areas of biological activity for its fluorinated derivatives.

Part 1: The Dual Mechanisms of α-Naphthaleneacetic Acid (NAA): A Tale of Two Kingdoms

α-Naphthaleneacetic acid (NAA) is a synthetic analog of the natural plant hormone auxin (indole-3-acetic acid).[1][2] Its mechanism of action is best understood by examining its effects in two distinct biological contexts: plant physiology, where it functions as a potent growth regulator, and more recently, in mammalian cells, where it exhibits intriguing anti-apoptotic properties.

NAA in Plant Systems: A Classic Auxin Mimic

In the realm of botany, NAA is a well-established synthetic auxin used extensively in agriculture and horticulture to regulate plant growth.[3][4] Its primary mechanism of action is to mimic endogenous auxin, thereby influencing gene expression and eliciting a wide range of physiological responses.

The canonical auxin signaling pathway is initiated by the binding of auxin (or an auxin mimic like NAA) to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[5] This binding event promotes the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[5] The degradation of the repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes.[5] This signaling cascade ultimately leads to physiological effects such as:

-

Cell Elongation and Division: NAA stimulates cell elongation at low concentrations, a hallmark of auxin activity.[1][6] However, different auxins can have differential effects, with studies showing NAA primarily stimulates cell elongation, while other synthetic auxins like 2,4-D preferentially promote cell division.[6]

-

Root Formation: One of the most common applications of NAA is to induce the formation of adventitious roots in plant cuttings and tissue culture.[1][4]

-

Fruit Development: NAA can be used to prevent premature fruit drop and for fruitlet thinning in various crops.[4][7]

It's noteworthy that the response to NAA is highly concentration-dependent. While it promotes growth at optimal concentrations, higher concentrations can be inhibitory or even herbicidal.[7]

NAA in Mammalian Systems: An Emerging Anti-Apoptotic Agent

While plant and mammalian cells have fundamentally different signaling machinery, recent studies have uncovered a surprising role for NAA in human cell culture. Despite the absence of canonical auxin receptors in mammalian cells, NAA has been shown to improve the yield of in vitro cultured human cells by inhibiting apoptosis.[8][9][10]

The mechanism in human cells appears to be independent of the classic plant auxin signaling pathway. Research has identified the lipid metabolism-regulating and anti-apoptotic gene, Angiopoietin-like 4 (ANGPTL4) , as a key mediator of NAA's effects.[8][9] Treatment of human cell lines with NAA leads to an enhanced expression of ANGPTL4.[8][9] Studies using ANGPTL4 knockout cells have confirmed that this protein is required for the anti-apoptotic response mediated by NAA.[8][9] This suggests a novel mechanism of action that warrants further investigation for its potential therapeutic applications.

Part 2: Experimental Elucidation of NAA's Mechanism of Action

The understanding of NAA's dual mechanisms of action has been built upon a foundation of rigorous experimental work. This section details some of the key methodologies employed in both plant and mammalian systems.

Investigating Auxin Activity in Plants

Protocol 1: Root Gravitropism Assay in Arabidopsis thaliana

-

Rationale: The gravitropic response of roots is a classic auxin-dependent process. This assay can be used to assess the auxin-like activity of compounds like NAA.

-

Methodology:

-

Sterilize seeds of wild-type and auxin-resistant mutant (e.g., aux1) Arabidopsis thaliana.

-

Plate the seeds on a growth medium (e.g., Murashige and Skoog) containing a range of concentrations of NAA.

-

Germinate the seeds and grow the seedlings vertically for several days.

-

Rotate the plates by 90 degrees to induce a gravitropic stimulus.

-

Measure the angle of root curvature over time.

-

-

Expected Outcome: In auxin-resistant mutants like aux1, which are typically agravitropic, the addition of NAA to the growth medium can restore the gravitropic response, indicating that NAA can bypass the specific defect in auxin transport or signaling in this mutant.[11]

Assessing Anti-Apoptotic Effects in Human Cells

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

-

Rationale: This flow cytometry-based assay is a standard method for quantifying apoptosis and distinguishing it from necrosis.

-

Methodology:

-

Culture a human cell line (e.g., HeLa) in standard conditions.

-

Treat the cells with NAA at various concentrations for a specified period (e.g., 24-72 hours). Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

-

Expected Outcome: Cells treated with NAA are expected to show a lower percentage of Annexin V-positive (apoptotic) cells compared to the untreated control, indicating that NAA has an anti-apoptotic effect.[9][10]

Part 3: Visualizing the Signaling Pathways

Canonical Auxin Signaling in Plants

Caption: Canonical auxin signaling pathway in plants initiated by NAA.

Proposed NAA Signaling in Human Cells

Caption: Proposed mechanism of NAA-induced anti-apoptosis in human cells.

References

-

Campanoni, P., & Nick, P. (2005). Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways. Plant Physiology, 137(3), 939–948. [Link]

-

Li, Y., et al. (2024). 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Advanced Biology, 8(3), e2300593. [Link]

-

PubMed. (2024). 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. National Center for Biotechnology Information. [Link]

-

Venkatesan, S. G., & Srimathi, P. (1984). Mechanism of Naphthaleneacetic Acid Conjugation: No Effect of Ethylene. Plant Physiology, 75(1), 237–239. [Link]

-

University of Hertfordshire. (n.d.). 1-naphthylacetic acid. Agriculture & Environment Research Unit (AERU). [Link]

-

Wikipedia. (2023). 1-Naphthaleneacetic acid. Wikipedia. [Link]

-

Chemistry Stack Exchange. (2021). Synthesis of 1-naphthaleneacetic acid: Methods. Stack Exchange. [Link]

-

MDPI. (2022). Effects of α-Naphthylacetic Acid on Cadmium Stress and Related Factors of Tomato by Regulation of Gene Expression. MDPI. [Link]

-

MDPI. (2021). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. MDPI. [Link]

-

PubMed. (2016). Naphthalene Acetic Acid Potassium Salt (NAA-K+) Affects Conidial Germination, Sporulation, Mycelial Growth, Cell Surface Morphology, and Viability of Fusarium oxysporum f. sp. radici-lycopersici and F. oxysporum f. sp. cubense in Vitro. National Center for Biotechnology Information. [Link]

-

PubMed. (2010). Effects of alpha-difluoromethylornithine on markers of proliferation, invasion, and apoptosis in breast cancer. National Center for Biotechnology Information. [Link]

-

Yamamoto, M., & Yamamoto, K. T. (1998). Differential effects of 1-naphthaleneacetic acid, indole-3-acetic acid and 2,4-dichlorophenoxyacetic acid on the gravitropic response of roots in an auxin-resistant mutant of arabidopsis, aux1. Plant and Cell Physiology, 39(6), 660–664. [Link]

-

Lokerse, A. S., & Weijers, D. (2009). Mechanisms of auxin signaling. Cell Research, 19(11), 1214–1230. [Link]

Sources

- 1. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 2. 1-naphthylacetic acid [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling [mdpi.com]

- 9. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of 1-naphthaleneacetic acid, indole-3-acetic acid and 2,4-dichlorophenoxyacetic acid on the gravitropic response of roots in an auxin-resistant mutant of arabidopsis, aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prospective Biological Activity of Difluorinated Naphthaleneacetic Acid: A Technical Guide for Drug Discovery Professionals

Executive Summary

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the prospective biological activities of a largely unexplored class of molecules: difluorinated naphthaleneacetic acids. While direct experimental data on these specific compounds is nascent, a comprehensive analysis of the constituent chemical moieties—the naphthaleneacetic acid backbone and the effects of difluorination—provides a strong predictive framework for their potential as therapeutic agents. This document synthesizes existing research on fluorinated naphthalene derivatives and related compounds to build a compelling case for the investigation of difluorinated naphthaleneacetic acids, particularly in the realms of oncology and inflammatory diseases. We will explore the rationale behind their design, propose likely mechanisms of action, and outline experimental workflows for their synthesis and biological evaluation.

Introduction: The Rationale for Difluorinating Naphthaleneacetic Acid

Naphthaleneacetic acid (NAA) is a well-established synthetic auxin, primarily utilized in agriculture to regulate plant growth.[1] Its fundamental structure, a naphthalene ring linked to an acetic acid moiety, has also served as a scaffold in the development of compounds with diverse therapeutic applications, including anti-inflammatory and anticancer agents.[2][3] The naphthalene core is a feature of numerous FDA-approved drugs, highlighting its versatility in medicinal chemistry.[2]

The introduction of fluorine into drug candidates is a proven strategy to enhance their pharmacological profiles.[4] Specifically, difluorination of an aromatic ring can significantly modulate a molecule's properties in several advantageous ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes.[5] This can increase the in vivo half-life of a drug.

-

Increased Lipophilicity and Bioavailability: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, improving its absorption and distribution.[5]

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influencing drug-receptor interactions.[5]

-

Conformational Control: Strategic placement of fluorine atoms can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Given these benefits, the synthesis and evaluation of difluorinated naphthaleneacetic acid derivatives represent a logical and promising avenue for the discovery of novel therapeutic agents.

Predicted Biological Activities and Mechanistic Insights

Based on the known activities of related compounds, we can hypothesize several promising therapeutic applications for difluorinated naphthaleneacetic acids.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of fluorinated naphthalene derivatives. For instance, fluorinated chalcones containing a naphthalene moiety have shown stronger cytotoxic activity against breast cancer cell lines than their non-fluorinated counterparts, with a favorable selectivity index compared to cisplatin.[5][6] Furthermore, novel naphthalene-based diarylamides, including a derivative with a difluoromethoxy group, have been developed as pan-Raf kinase inhibitors with significant anti-melanoma activity.[7]

Proposed Mechanism of Action:

The anticancer activity of difluorinated naphthaleneacetic acid could be multifactorial:

-

Enzyme Inhibition: The naphthalene scaffold is present in inhibitors of key cancer-related enzymes such as topoisomerases and protein kinases.[8] The difluoro-substituted naphthalene ring could enhance binding to the active sites of these enzymes.

-

Induction of Apoptosis: Many naphthalene derivatives exert their anticancer effects by inducing programmed cell death.[8] For example, naphthalene-substituted triazole spirodienones have been shown to arrest the cell cycle and induce apoptosis in breast cancer cells.[8] Recent research has also shown that 1-Naphthaleneacetic Acid (NAA) can inhibit apoptosis in human cell cultures through the upregulation of the anti-apoptosis gene ANGPTL4.[9] While this appears contradictory, the addition of difluorination could alter the molecule's target engagement, potentially shifting its activity towards pro-apoptotic pathways in cancer cells.

-

Disruption of Microtubule Dynamics: Some naphthalene-containing compounds have been identified as microtubule inhibitors, a well-established mechanism for anticancer drugs.[8]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a difluorinated naphthaleneacetic acid derivative, leading to apoptosis in cancer cells.

Caption: Hypothetical signaling pathways targeted by difluorinated naphthaleneacetic acid.

Anti-inflammatory Activity

The naphthalene scaffold is also present in compounds with demonstrated anti-inflammatory properties.[3] Given that chronic inflammation is a key driver of many diseases, including cancer, agents with dual anti-inflammatory and anticancer activities are of significant interest.

Proposed Mechanism of Action:

Difluorinated naphthaleneacetic acids could exert anti-inflammatory effects through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. The difluoro substitutions could enhance the binding affinity and selectivity for these targets.

Experimental Workflows for Synthesis and Biological Evaluation

The successful development of difluorinated naphthaleneacetic acids as therapeutic agents requires a systematic approach to their synthesis and biological characterization.

Synthesis of Difluorinated Naphthaleneacetic Acid Derivatives

A general synthetic route for the preparation of difluorinated naphthaleneacetic acids is outlined below. This would likely involve the synthesis of a difluorinated naphthalene precursor followed by the introduction of the acetic acid side chain.

Step-by-Step Methodology:

-

Synthesis of a Difluoronaphthol Intermediate: This can be achieved through various fluorination strategies on a suitable naphthalene starting material.

-

Williamson Ether Synthesis: The resulting difluoronaphthol can be reacted with an ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to yield the corresponding ethyl difluoronaphthaleneoxyacetate.

-

Hydrolysis: The ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to afford the desired difluorinated naphthaleneacetic acid.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and initial biological screening.

Caption: Workflow for synthesis and in vitro screening.

In Vitro Biological Evaluation

A panel of in vitro assays should be employed to assess the biological activity of the synthesized compounds.

3.2.1. Anticancer Activity Screening

-

Cytotoxicity Assays: The initial screening should involve cytotoxicity assays against a panel of human cancer cell lines (e.g., breast, lung, colon, melanoma) and a non-cancerous cell line to determine potency and selectivity. The MTT or CellTiter-Glo assay can be used to determine the IC50 values.

-

Mechanism of Action Studies: For active compounds, further assays should be conducted to elucidate the mechanism of action, including:

-

Cell cycle analysis by flow cytometry.

-

Apoptosis assays (e.g., Annexin V/PI staining).

-

Western blotting to assess the modulation of key signaling proteins (e.g., Raf, MEK, ERK, AKT, Bcl-2, Bax).

-

Enzyme inhibition assays for specific targets like topoisomerases or kinases.

-

3.2.2. Anti-inflammatory Activity Screening

-

Enzyme Inhibition Assays: The ability of the compounds to inhibit COX-1 and COX-2 enzymes can be assessed using commercially available kits.

-

Cytokine Production Assays: The effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages can be measured by ELISA.

In Vivo Evaluation

Promising lead compounds identified from in vitro screening should be advanced to in vivo studies.

-

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds should be determined in an appropriate animal model (e.g., mice or rats).

-

Efficacy Studies: The antitumor efficacy can be evaluated in xenograft models where human cancer cells are implanted into immunocompromised mice. The anti-inflammatory activity can be assessed in models of acute or chronic inflammation.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The systematic collection and analysis of biological data are crucial for understanding the structure-activity relationships (SAR) and for guiding the optimization of lead compounds.

Table 1: Hypothetical In Vitro Cytotoxicity Data for a Series of Difluorinated Naphthaleneacetic Acid Derivatives

| Compound | Position of Fluorine | Cancer Cell Line A IC50 (µM) | Cancer Cell Line B IC50 (µM) | Normal Cell Line IC50 (µM) | Selectivity Index (Normal/Cancer A) |

| Control (NAA) | N/A | >100 | >100 | >100 | - |

| DFNAA-1 | 2,3-difluoro | 15.2 | 20.5 | >100 | >6.6 |

| DFNAA-2 | 4,5-difluoro | 5.8 | 8.1 | 85.3 | 14.7 |

| DFNAA-3 | 6,7-difluoro | 25.1 | 32.7 | >100 | >4.0 |

The SAR analysis of fluorinated naphthaleneacetic acid derivatives would focus on how the position and number of fluorine substituents on the naphthalene ring affect the biological activity.[1][10] Insights from such studies on related scaffolds like naphthalimides suggest that the substitution pattern can significantly influence potency and selectivity.[1]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of difluorinated naphthaleneacetic acid is currently limited, a strong theoretical and precedent-based case exists for their potential as valuable therapeutic agents, particularly in oncology. The known benefits of difluorination in enhancing drug-like properties, combined with the proven anticancer and anti-inflammatory activities of various naphthalene derivatives, provide a solid foundation for future research in this area.

The experimental workflows outlined in this guide offer a clear path for the synthesis, in vitro screening, and in vivo evaluation of this promising class of compounds. The systematic exploration of difluorinated naphthaleneacetic acids holds the potential to yield novel drug candidates with improved efficacy and safety profiles.

References

-

Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Drug Dev Res. 2020 Dec;81(8):994-1003. doi: 10.1002/ddr.21715. Epub 2020 Jul 28. [Link]

-

The naphthalene derivatives as anticancer agents. ResearchGate. [Link]

-

Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Archives of pharmacal research. 2025 Feb;48(2):150-165. [Link]

-

Synthesis, characterization, and anti‐cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. ResearchGate. [Link]

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC. [Link]

-

Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Semantic Scholar. [Link]

-

In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors. PubMed. [Link]

-

Evaluation of the Toxicity on Lung Cells of By-Products Present in Naphthalene Secondary Organic Aerosols. MDPI. [Link]

-

In Vitro Model of Naphthalene Lung Epithelial Cell Toxicity Enabled by Human Hepatocyte Metabolism. ResearchGate. [Link]

-

Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice. PMC. [Link]

-

Inhaled naphthalene causes dose dependent Clara cell cytotoxicity in mice but not in rats. PubMed. [Link]

-

An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. PubMed. [Link]

-

alpha-difluoromethylornithine induces apoptosis as well as anti-angiogenesis in the inhibition of tumor growth and metastasis in a human gastric cancer model. PubMed. [Link]

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

-

Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. PubMed. [Link]

-

Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PubMed. [Link]

-

Anti-inflammatory biomolecular activity of chlorinated-phenyldiazenyl-naphthalene-2- sulfonic acid derivatives: perception from DFT, molecular docking, and molecular dynamic simulation. DSpace Repository. [Link]

-

Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. PubMed. [Link]

-

1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. PubMed. [Link]

-

Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmitate-Induced INS-1 Cells. MDPI. [Link]

-

Perfluorononanoic Acid (PFNA) Exacerbates Atopic Dermatitis by Inducing Inflammation in Mice. MDPI. [Link]

-

What is the mechanism of Fluorouracil? Patsnap Synapse. [Link]

-

Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination. PubMed. [Link]

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed. [Link]

-

FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. PMC. [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]

-

An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Fluorine in health care: Organofluorine containing blockbuster drugs. Semantic Scholar. [Link]

-

Recent Advances in the Development of Fatty Acid Synthase Inhibitors as Anticancer Agents. Semantic Scholar. [Link]

-

Difluoromethylornithine (DFMO) and Neuroblastoma: A Review. PMC. [Link]

Sources

- 1. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in health care: Organofluorine containing blockbuster drugs | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAU Scholar's Space: Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening [scholarworks.bwise.kr]

- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to α,α-Difluoro-1-naphthaleneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of α,α-Difluoro-1-naphthaleneacetic acid, a fluorinated derivative of the well-known plant auxin, 1-naphthaleneacetic acid. The introduction of geminal fluorine atoms at the α-position of the carboxylic acid moiety significantly alters the molecule's physicochemical and biological properties, making it a compound of interest for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Structure

CAS Number: 73790-14-4[1]

Molecular Formula: C₁₂H₈F₂O₂[1]

Molecular Weight: 222.19 g/mol [1]

Synonyms: 2,2-Difluoro-2-(naphthalen-1-yl)acetic acid[1]

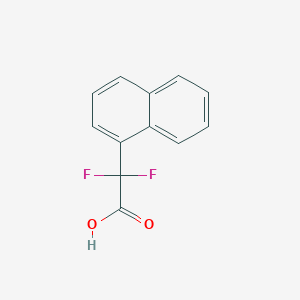

Structure:

Caption: Chemical structure of α,α-Difluoro-1-naphthaleneacetic acid.

Physicochemical Properties

The introduction of the difluoromethyl group is expected to significantly impact the acidity and lipophilicity of the molecule compared to its non-fluorinated parent compound, 1-naphthaleneacetic acid. The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid proton.

| Property | 1-Naphthaleneacetic Acid | α,α-Difluoro-1-naphthaleneacetic acid (Predicted) |

| pKa | ~4.2 | Lower (more acidic) |

| LogP | ~2.8 | Higher (more lipophilic) |

Synthesis Strategies

One potential synthetic pathway could start from 1-naphthaleneacetonitrile, which can be synthesized from naphthalene and formaldehyde[2]. The nitrile can then be hydrolyzed to 1-naphthaleneacetic acid[2]. Subsequent α,α-difluorination of the corresponding ester or acid derivative would yield the final product.

General Workflow for the Synthesis of α,α-Difluoroarylacetic Acids:

Caption: A potential synthetic workflow for α,α-Difluoro-1-naphthaleneacetic acid.

Experimental Protocol Considerations:

-

Starting Material: The synthesis would likely commence with a readily available 1-naphthalene derivative, such as 1-naphthaleneacetic acid or its corresponding ester.

-

Fluorinating Agent: A key step is the introduction of the two fluorine atoms. This is typically achieved using an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). The reaction of ketene acetals with acetyl hypofluorite (AcOF) has also been reported for the synthesis of α-fluorocarboxylic esters and acids[3].

-

Reaction Conditions: The reaction conditions, including the choice of solvent, base, and temperature, would need to be carefully optimized to achieve a good yield and minimize side reactions. The formation of an enolate or a similar reactive intermediate is crucial for the fluorination step.

Potential Biological Activity and Applications in Drug Discovery

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While specific biological data for α,α-Difluoro-1-naphthaleneacetic acid is limited, the broader class of naphthalene derivatives has shown significant potential in cancer research.

Anticancer Potential:

Numerous studies have demonstrated the anticancer activity of various naphthalene derivatives. These compounds have been shown to induce cytotoxicity in a range of cancer cell lines, including breast, lung, and pancreatic cancer. For instance, certain naphthalene-1,4-dione analogues have been identified as potent anticancer agents that can disrupt the Warburg effect, a hallmark of cancer metabolism[4]. Another study on naphthalen-1-yloxyacetamide derivatives reported potent cytotoxic activity against MCF-7 breast cancer cells, with some compounds showing IC₅₀ values in the low micromolar range[5].

Proposed Mechanism of Action:

The anticancer activity of naphthalene derivatives is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. While the precise mechanism for α,α-Difluoro-1-naphthaleneacetic acid is yet to be elucidated, it is plausible that it could act through similar pathways. The non-fluorinated parent compound, 1-naphthaleneacetic acid, has been shown to inhibit apoptosis in in vitro cell cultures, suggesting that the addition of the difluoro group could potentially modulate this activity[1].

Potential Signaling Pathway Involvement:

Based on the known activities of related compounds, α,α-Difluoro-1-naphthaleneacetic acid could potentially exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR or MAPK pathways. It might also directly interact with components of the apoptotic machinery.

Caption: A plausible mechanism of action for the anticancer activity of α,α-Difluoro-1-naphthaleneacetic acid.

Quantitative Data on Related Naphthalene Derivatives:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-1,4-dione analogue | HEC1A (Endometrial) | ~1 - 6.4 | [4] |

| Naphthalen-1-yloxyacetamide derivative | MCF-7 (Breast) | 2.33 - 7.39 | [5] |

Note: This data is for related compounds and not for α,α-Difluoro-1-naphthaleneacetic acid itself. The biological activity of the target compound would need to be experimentally determined.

Future Directions and Research Opportunities

α,α-Difluoro-1-naphthaleneacetic acid represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Development of a robust and scalable synthesis protocol.

-

Comprehensive evaluation of its biological activity against a panel of cancer cell lines and other relevant biological targets.

-

In-depth mechanistic studies to elucidate its precise mode of action.

-

Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

The unique properties conferred by the difluoromethyl group make α,α-Difluoro-1-naphthaleneacetic acid a compelling candidate for further investigation in the field of drug discovery.

References

- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (Source: PMC - NIH)

- 2,2-Difluoro-2-(naphthalen-1-yl)acetic acid | ChemScene. (Source: ChemScene)

- Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. (Source: The Journal of Organic Chemistry)

- 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. (Source: Advanced Biology)

- What are the synthetic methods of 1-Naphthaleneacetic Acid - Knowledge. (Source: Bloom Tech)

- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. (Source: RSC Publishing)

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Characterization of alpha,alpha-Difluoro-1-naphthaleneacetic Acid: A Roadmap for Researchers

Abstract

This technical guide addresses the current knowledge gap regarding the solubility and stability of alpha,alpha-Difluoro-1-naphthaleneacetic acid (CAS 73790-14-4), a fluorinated analog of the well-known auxin, 1-naphthaleneacetic acid (NAA). Recognizing the scarcity of empirical data for this compound, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides a robust framework for systematically determining the essential physicochemical properties of this molecule. The guide moves beyond a simple recitation of facts to offer a detailed exposition of the experimental logic and methodologies required for a thorough investigation. It outlines field-proven, self-validating protocols for solubility and stability assessment, including the thermodynamic shake-flask method and the development of a stability-indicating HPLC assay. This guide is intended to empower researchers to generate the high-quality, reliable data necessary for advancing their work with this promising, yet undercharacterized, compound.

Introduction: The Knowledge Gap and the Scientific Imperative

Alpha,alpha-Difluoro-1-naphthaleneacetic acid is a synthetic organic compound distinguished by the geminal difluorination of the carbon alpha to the carboxylic acid group of 1-naphthaleneacetic acid. While the parent compound, NAA, is extensively studied and utilized as a synthetic plant hormone, its difluorinated counterpart remains largely uncharacterized in the public domain.[1][2] The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, including lipophilicity, acidity, metabolic stability, and membrane permeability. These modifications are of significant interest in drug discovery and agrochemical research.

The alpha,alpha-difluoroacetic acid moiety is a known bioisostere of a carboxylic acid. The strong electron-withdrawing nature of the two fluorine atoms is expected to lower the pKa of the carboxylic acid, making it more acidic than NAA. This increased acidity will, in turn, influence its solubility in aqueous media at different pH values. Furthermore, the carbon-fluorine bond is exceptionally strong, which may enhance the metabolic stability of the compound.

Given the lack of empirical data, a systematic evaluation of the solubility and stability of alpha,alpha-Difluoro-1-naphthaleneacetic acid is a prerequisite for any meaningful biological or pharmaceutical development. This guide provides the foundational experimental strategies to address this knowledge gap.

Known Physicochemical Properties

The publicly available information on alpha,alpha-Difluoro-1-naphthaleneacetic acid is limited. The following table summarizes the currently known data.

| Property | Value | Source |

| CAS Number | 73790-14-4 | [1][2] |

| Molecular Formula | C₁₂H₈F₂O₂ | [1][2] |

| Molecular Weight | 222.19 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | ≥95% (typical) | [2] |

A Framework for Determining Aqueous Solubility: The Thermodynamic Shake-Flask Method

The thermodynamic solubility is a critical parameter that defines the equilibrium concentration of a substance in a given solvent at a specific temperature. The shake-flask method, considered the "gold standard" for its reliability, is the recommended approach for determining the thermodynamic solubility of alpha,alpha-Difluoro-1-naphthaleneacetic acid.[3]

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. Unlike kinetic solubility assays, which can be influenced by the rate of dissolution from a DMSO stock solution, the shake-flask method measures the true equilibrium solubility.[4][5] This is achieved by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, ensuring that the resulting saturated solution reflects the thermodynamic minimum of free energy. For a compound intended for further development, understanding its thermodynamic solubility in various aqueous buffers (e.g., phosphate-buffered saline at pH 7.4 to simulate physiological conditions) is non-negotiable.

Experimental Workflow for Solubility Determination

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Buffers: Prepare a series of aqueous buffers (e.g., 0.1 M acetate buffer pH 5.0, 0.1 M phosphate buffer pH 7.4). Filter all buffers through a 0.45 µm filter.[5]

-

Sample Preparation: Add an excess amount of solid alpha,alpha-Difluoro-1-naphthaleneacetic acid to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[6][7]

-

Equilibration: Add a precise volume of the chosen buffer to each vial. Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the filtered supernatant from the calibration curve. This concentration represents the thermodynamic solubility.

-

A Strategy for Assessing Chemical Stability: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation. It is crucial for determining the intrinsic stability of a compound and for identifying potential degradation products.

The Rationale for a Stability-Indicating Method

The core principle of a stability-indicating method is specificity. The method must be able to resolve the parent compound from any degradation products, process impurities, and other potential interferents.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application due to its high resolving power and sensitivity.[10] A forced degradation study is an integral part of developing such a method, as it intentionally generates degradation products to challenge the specificity of the analytical procedure.[11]

Experimental Workflow for Method Development

The following diagram illustrates the logical flow for developing a stability-indicating HPLC method.

Caption: Workflow for Stability-Indicating HPLC Method Development.

Detailed Step-by-Step Protocol

-

Initial HPLC Method Development:

-

Column Selection: Start with a robust, general-purpose reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase Screening: Evaluate different mobile phase compositions (e.g., acetonitrile/water and methanol/water) and pH values (e.g., using formic acid for acidic pH and ammonium bicarbonate for basic pH) to achieve good peak shape and retention for the parent compound.[8]

-

Gradient Development: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants can be separated within a reasonable run time.[10]

-

-

Forced Degradation Studies:

-

Prepare solutions of alpha,alpha-Difluoro-1-naphthaleneacetic acid in a suitable solvent.

-

Expose the solutions to a range of stress conditions as per ICH Q1A(R2) guidelines:[11]

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat a solid sample and a solution at 80°C for 48 hours.

-

Photolytic Stress: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

-

-

Method Optimization and Validation:

-

Specificity: Examine the chromatograms of the stressed samples. The method is considered specific if the degradation product peaks are well-resolved from the parent peak and from each other. Use a photodiode array (PDA) detector to assess peak purity.[12]

-

Optimization: If co-elution is observed, further optimize the method by adjusting the gradient slope, mobile phase pH, or by trying a column with a different selectivity (e.g., a phenyl-hexyl column).[10]

-

Validation: Once the method is deemed specific, perform a full validation according to ICH Q2(R1) guidelines, including assessments of linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12]

-

Conclusion and Future Directions

The lack of fundamental physicochemical data for alpha,alpha-Difluoro-1-naphthaleneacetic acid presents a significant hurdle to its development. This guide provides a comprehensive, scientifically-grounded framework for systematically addressing this gap. By following the detailed protocols for determining thermodynamic solubility and developing a robust stability-indicating HPLC method, researchers can generate the critical data needed to understand this compound's behavior. This foundational knowledge is essential for formulating rational hypotheses, designing meaningful biological experiments, and ultimately unlocking the potential of this fluorinated naphthalene derivative in drug discovery and other scientific disciplines.

References

- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 2. chemscene.com [chemscene.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. web.vscht.cz [web.vscht.cz]

- 9. ijtsrd.com [ijtsrd.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. altabrisagroup.com [altabrisagroup.com]

α,α-Difluoro-1-naphthaleneacetic Acid: A Prospective Technical Guide for Drug Discovery

Disclaimer: This document provides a prospective analysis of α,α-Difluoro-1-naphthaleneacetic acid, a compound for which there is currently a lack of specific published literature. The proposed synthetic routes, predicted properties, and potential applications are based on established principles of medicinal chemistry, fluorine chemistry, and the known biological activities of its non-fluorinated analog, 1-naphthaleneacetic acid (NAA). This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel chemical entity.

Introduction: The Rationale for Fluorination

1-Naphthaleneacetic acid (NAA) is a well-characterized synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development.[1][2][3][4][5] While its primary applications are in agriculture and horticulture to promote rooting and control fruit development, NAA has also demonstrated biological effects in human cells, including the inhibition of apoptosis.[6] The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[7][8][9][10] The gem-difluoro (-CF2-) group, in particular, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity for its biological targets.[8][9]

This technical guide explores the potential of α,α-Difluoro-1-naphthaleneacetic acid as a novel compound for drug discovery. By replacing the α-protons of NAA with fluorine atoms, we hypothesize that the resulting analog will exhibit a modified and potentially enhanced biological profile, warranting investigation for therapeutic applications. This document will outline proposed synthetic strategies, predict the physicochemical and biological properties of this novel compound, and suggest potential avenues for future research.

Proposed Synthesis of α,α-Difluoro-1-naphthaleneacetic Acid

The synthesis of α,α-difluorocarboxylic acids can be approached through several established methods in fluorine chemistry.[11] One of the most promising routes for the preparation of α,α-Difluoro-1-naphthaleneacetic acid involves the electrophilic fluorination of a ketene silyl acetal intermediate derived from 1-naphthaleneacetic acid.

Key Synthetic Strategy: Electrophilic Fluorination

This approach leverages the conversion of the carboxylic acid to a more reactive species that can then undergo difluorination. A general workflow for this proposed synthesis is outlined below:

Experimental Protocol: Proposed Synthesis of α,α-Difluoro-1-naphthaleneacetic Acid

-

Esterification of 1-Naphthaleneacetic Acid:

-

1-Naphthaleneacetic acid (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the resulting ester is purified by column chromatography.

-

-

Formation of the Ketene Silyl Acetal:

-

The methyl or ethyl ester of 1-naphthaleneacetic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

The solution is cooled to -78 °C.

-

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to deprotonate the α-carbon.

-

After stirring for 30-60 minutes, a silylating agent such as trimethylsilyl chloride (TMSCl) (1.2 eq) is added to trap the enolate and form the ketene silyl acetal.

-

-

Electrophilic Difluorination:

-

To the solution of the in situ generated ketene silyl acetal at -78 °C, a solution of an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (2.2 eq) in the same solvent is added dropwise.[11]

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

-

Hydrolysis and Purification:

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude α,α-difluoro ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

-

The final product, α,α-Difluoro-1-naphthaleneacetic acid, is purified by recrystallization or column chromatography.

-

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for α,α-Difluoro-1-naphthaleneacetic acid.

Predicted Physicochemical and Biological Properties

The introduction of the gem-difluoro group at the α-position is expected to significantly modulate the properties of 1-naphthaleneacetic acid.

| Property | 1-Naphthaleneacetic Acid (NAA) | Predicted α,α-Difluoro-1-naphthaleneacetic Acid | Rationale for Prediction |

| Molecular Weight | 186.21 g/mol [12] | 222.19 g/mol | Addition of two fluorine atoms and removal of two hydrogen atoms. |

| pKa | ~4.2 | Lower (more acidic) | The strong electron-withdrawing nature of the two fluorine atoms will stabilize the carboxylate anion. |

| Lipophilicity (LogP) | ~2.8 | Higher | Fluorine substitution generally increases lipophilicity.[7][9] |

| Metabolic Stability | Susceptible to α-oxidation | Significantly Increased | The C-F bond is much stronger than the C-H bond, blocking metabolic oxidation at the α-position.[8] |

| Biological Half-life | Relatively short | Potentially Longer | Increased metabolic stability is expected to lead to a longer biological half-life.[7] |

Predicted Biological Activity Profile:

-

Enhanced Potency: The increased acidity and altered electronic profile of the carboxylic acid head may lead to stronger interactions with biological targets, potentially enhancing potency.[8]

-

Modified Target Selectivity: The conformational constraints and altered electronic nature imparted by the gem-difluoro group could lead to a different target binding profile compared to NAA.

-

Improved Bioavailability: Increased lipophilicity can enhance membrane permeability and absorption, potentially leading to improved bioavailability.[7][9]

Potential Therapeutic Applications and Future Research

Given the anti-apoptotic effects of NAA in human cells[6], its difluorinated analog could be investigated in therapeutic areas where modulating apoptosis is beneficial. Potential areas of interest include:

-

Neurodegenerative Diseases: Protecting neurons from apoptotic cell death.

-

Ischemic Injury: Reducing cell death in tissues deprived of oxygen, such as in stroke or myocardial infarction.

-

Oncology: While NAA is anti-apoptotic, the significant electronic and steric changes from difluorination could potentially reverse this activity or confer novel anti-proliferative effects, a phenomenon sometimes observed with analog development.

Future Research Directions:

-

Chemical Synthesis and Characterization: The first critical step is the successful synthesis and full characterization (NMR, Mass Spectrometry, etc.) of α,α-Difluoro-1-naphthaleneacetic acid.

-

In Vitro Biological Evaluation:

-

Cell Viability and Apoptosis Assays: To determine the effect of the compound on cell survival and compare its anti-apoptotic (or pro-apoptotic) activity to that of NAA in various cell lines.

-

Target Identification: Employing techniques such as chemical proteomics to identify the molecular targets of α,α-Difluoro-1-naphthaleneacetic acid.

-

Metabolic Stability Assays: Using liver microsomes to experimentally verify the predicted increase in metabolic stability.

-

-

In Vivo Studies: Should in vitro studies yield promising results, pharmacokinetic and efficacy studies in relevant animal models would be the subsequent step.

Logical Relationship Diagram: From Concept to Preclinical Candidate

Caption: The logical progression from the initial hypothesis to a preclinical candidate.

Conclusion

While α,α-Difluoro-1-naphthaleneacetic acid remains a hypothetical molecule in the published literature, the principles of medicinal chemistry strongly suggest it is a compound of significant interest. The strategic introduction of a gem-difluoro group is a proven method for enhancing the drug-like properties of bioactive molecules. This technical guide provides a roadmap for the synthesis, characterization, and biological evaluation of this novel compound. The exploration of α,α-Difluoro-1-naphthaleneacetic acid could unveil a valuable new chemical entity with therapeutic potential, building upon the known biological activities of its parent compound, NAA.

References

-

Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (2024). Organic Letters, 26(6), 1261–1264. Available from: [Link]

-

1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. (2024). Advanced Biology, 8(3), e2300593. Available from: [Link]

-

Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products. (n.d.). Semantic Scholar. Available from: [Link]

-

1-Naphthaleneacetic acid. (n.d.). Wikipedia. Available from: [Link]

-

1-naphthylacetic acid. (n.d.). AERU, University of Hertfordshire. Available from: [Link]

-

NAA (α-Naphthaleneacetic Acid) Solution (1 mg/mL). (n.d.). Itsumi Botanicals. Available from: [Link]

-

A new method for the preparation of alpha naphthyl-acetic acid. (n.d.). OpenBU. Available from: [Link]

-

Synthesis of 1-naphthaleneacetic acid: Methods. (2021). Chemistry Stack Exchange. Available from: [Link]

-

Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Biological Impacts of Fluorination. (n.d.). ResearchGate. Available from: [Link]

-

1-Naphthaleneacetic Acid. (n.d.). PubChem. Available from: [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. (2021). Molecules, 26(11), 3127. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Fluorine in Auxin Chemistry: A Technical Guide to Discovery, Synthesis, and Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract